3-Chlorotetrahydrofuran

概要

説明

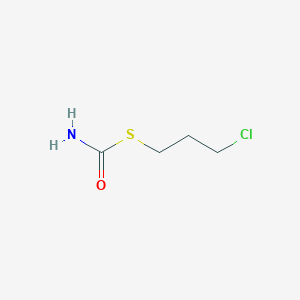

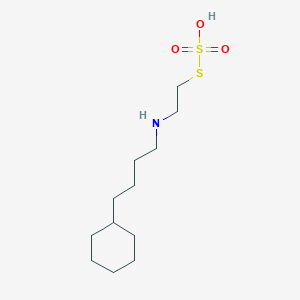

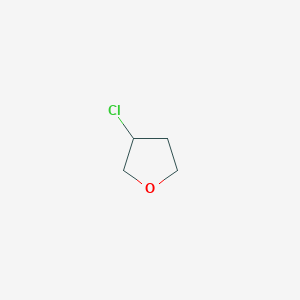

3-Chlorotetrahydrofuran (3-Cl-THF) is a versatile synthetic intermediate that can be used in various chemical reactions to produce a wide range of compounds. It is a chlorinated derivative of tetrahydrofuran (THF), a five-membered heterocyclic compound with an oxygen atom in the ring. The presence of the chlorine atom in 3-Cl-THF provides a reactive site that can be further manipulated through various synthetic routes to introduce different functional groups or to form more complex molecular architectures.

Synthesis Analysis

The synthesis of 3-Cl-THF and its derivatives can be achieved through different strategies. One approach involves the chlorination of tetrahydrofuran with sulfuryl chloride, which can lead to the formation of 2-alkoxy-3-chlorotetrahydrofurans when alcohols are added to the reaction without isolating the dichlorinated intermediates . Another method for synthesizing 3-Cl-THF derivatives is the reaction of sulfuryl chloride with excess THF, which yields 2-chlorotetrahydrofuran (2-Cl-THF). This compound can then react with various nucleophiles to give tetrahydro-2-furanyl derivatives . Additionally, 3-chloro-4,5-dihydrofuran can be metalated with butyllithium and treated with electrophilic reagents to introduce substituents at the 2-position .

Molecular Structure Analysis

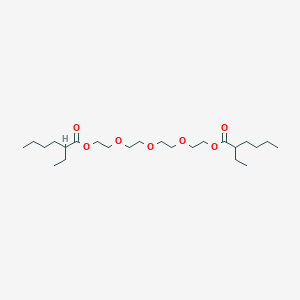

The molecular structure of 3-Cl-THF is characterized by the presence of a chlorine atom at the 3-position of the tetrahydrofuran ring. This structural feature is crucial as it influences the reactivity and the types of chemical transformations that the molecule can undergo. The chlorine atom acts as a good leaving group, which can be replaced by various nucleophiles, allowing for the synthesis of a diverse array of substituted tetrahydrofurans.

Chemical Reactions Analysis

3-Cl-THF can participate in a variety of chemical reactions. For instance, it can be used in three-component coupling strategies for the synthesis of 2,3,5-trisubstituted tetrahydrofurans with excellent selectivity . It can also undergo [3 + 2]-cycloaddition reactions with ketenes to form highly substituted tetrahydrofurans . Moreover, 3-Cl-THF derivatives can be synthesized through the addition of carbanions of 3-substituted-3-chloropropyl phenyl sulfones to aldehydes, followed by intramolecular substitution to yield trisubstituted tetrahydrofurans . The chloro group in 3-Cl-THF can also be substituted under neighboring group participation, leading to the formation of chloro-amino sulfones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Cl-THF are influenced by the presence of the chlorine atom and the tetrahydrofuran ring. The chlorine atom increases the molecule's reactivity, making it a valuable intermediate for further chemical transformations. The tetrahydrofuran ring provides the molecule with a degree of steric hindrance and influences its solubility and boiling point. The reactivity of 3-Cl-THF with various nucleophiles, as well as its ability to form stable derivatives, makes it an important compound in synthetic organic chemistry .

科学的研究の応用

Synthetic Applications : Kruse et al. (2010) discuss the use of a related compound, 2-Chlorotetrahydrofuran (2-Cl-THF), for protecting alcohols as tetrahydro-2-furanyl (THF) ethers. This derivative reacts with various compounds, including alcohols, acids, and amides, offering a general procedure for protecting hydroxyl functions. The THF group is easily removable, demonstrating the utility of chlorotetrahydrofurans in synthetic chemistry (Kruse, Jonkers, Dert, & Gen, 2010).

Method for Synthesis : Bolotina, Kutsenko, and Moshkin (1970) developed a one-stage method for synthesizing 2-alkoxy-3-chlorotetrahydrofurans, which includes chlorinating tetrahydrofuran with sulfuryl chloride. This method synthesized several compounds, enhancing the repertoire of available chlorotetrahydrofuran derivatives (Bolotina, Kutsenko, & Moshkin, 1970).

Construction of Derivatives : Zeng et al. (2013) reported an efficient method for constructing β-chlorotetrahydrofuran derivatives from homoallylic alcohols. This process uses sulfuryl chloride and is catalyst-free, allowing for the conversion of a variety of homoallylic alcohols into β-chlorotetrahydrofurans with high yields (Zeng, Miao, Wang, Xia, & Sun, 2013).

Halogenation Reactions : Shuikin et al. (1963) explored the reaction of 2-alkyl-3-chlorotetrahydrofurans with phosphorus tribromide and silicon tetrachloride, leading to various halogenated products. These reactions are indicative of the versatility of 3-chlorotetrahydrofuran in synthesizing trihaloalkanes (Shuikin, Bel'skii, Grushko, & Karakhanov, 1963).

Safety and Hazards

The safety data sheet for 3-Chlorotetrahydrofuran indicates that it is classified for acute toxicity, oral (Category 4), H302 . It should be handled with care and used only for research and development by a technically qualified individual .

Relevant Papers The paper “Anti-Adenoviral Activity of 2-(3-Chlorotetrahydrofuran-2-yl)-4-Tosyl-5-(Perfluoropropyl)-1,2,3-Triazole” discusses the synthesis of new fluorinated 1,2,3-triazoles and their mechanisms of action, which are promising for the development of efficient antiviral drugs . Another relevant document is the patent “US4261901A - Synthesis of tetrahydrofuran”, which describes the synthesis of 3-Chlorotetrahydrofuran .

作用機序

Target of Action

3-Chlorotetrahydrofuran is a chemical compound with the molecular formula C4H7ClO The primary targets of this compound are not well-documented in the available literature

Mode of Action

It’s known that the chlorine atom in the molecule could potentially interact with biological targets, leading to changes in their function . More detailed studies are required to elucidate the exact mechanism of interaction.

Pharmacokinetics

Its physical properties such as boiling point (151℃), density (113), and solubility (sparingly soluble in chloroform and slightly soluble in methanol) suggest that it could have good bioavailability .

Action Environment

The action, efficacy, and stability of 3-Chlorotetrahydrofuran could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its stability might be affected under certain conditions due to its volatile nature .

特性

IUPAC Name |

3-chlorooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-4-1-2-6-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHNWFFKQCPXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335300 | |

| Record name | 3-Chlorotetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorotetrahydrofuran | |

CAS RN |

19311-38-7 | |

| Record name | 3-Chlorotetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure and molecular formula of 3-chlorotetrahydrofuran?

A1: 3-Chlorotetrahydrofuran is a heterocyclic compound with a five-membered ring containing four carbon atoms, one oxygen atom, and a chlorine atom substituted at the 3-position. Its molecular formula is C4H7ClO.

Q2: Can you describe some common synthetic routes to obtain 2-alkoxy-3-chlorotetrahydrofurans?

A: Research has focused on the synthesis of substituted derivatives, particularly 2-alkoxy-3-chlorotetrahydrofurans. These compounds are often synthesized from readily available starting materials like furanidines. [, ]

Q3: How does the choice of solvent influence the synthesis of 2-alkoxy-3-chlorotetrahydrofurans?

A: The ratio of cis and trans isomers of 2-alkoxy-3-chlorotetrahydrofurans can be influenced by the solvent used during synthesis. This highlights the importance of solvent selection in controlling the stereochemical outcome of the reaction. []

Q4: What are some reactions that 2-alkoxy-3-chlorotetrahydrofurans can undergo?

A4: These compounds exhibit reactivity with various reagents:

- Phenyllithium: Reactions with phenyllithium can result in the opening of the tetrahydrofuran ring, offering pathways to new synthetic targets. [, ]

- Hydrogenolysis: Ethereal solutions of chloroalane can be used for the hydrogenolysis of acetals derived from 3-chlorotetrahydrofuran. []

- Nucleophilic Substitution: The chlorine atom in the 3-position can undergo nucleophilic substitution reactions, providing a way to introduce different substituents at that position. []

Q5: What is the stereochemical outcome of ring-opening reactions of 2-substituted 3-halogenotetrahydropyrans and -furans?

A: While ring-opening of cis and trans 2-substituted 3-halotetrahydropyrans generally shows high stereoselectivity towards (E)-5-substituted pent-4-enols, this selectivity is reduced when the substituent at the 2-position exhibits significant anomeric effects or lacks conformational preference. []

Q6: Can you explain the observed stereoselectivity in the ring-opening of 3-halogenotetrahydropyrans?

A: The stereoselectivity is attributed to a mechanism involving a rapidly inverting 3-carbanion intermediate. This carbanion forms quickly from both cis and trans isomers. The ring-opening, although fast, is slower than the carbanion inversion, meaning it occurs before conformational changes. As a result, the (E)/(Z) configuration of the resulting unsaturated alcohol is determined by the initial conformation of the tetrahydropyran. []

Q7: Why does the ring-opening of 2-alkyl-3-chlorotetrahydrofurans not exhibit the same stereoselectivity?

A: Unlike their tetrahydropyran counterparts, 2-alkyl-3-chlorotetrahydrofurans exist in conformational equilibria, leading to a lack of stereoselectivity in their ring-opening reactions. []

Q8: How can the ring-opening reaction be applied in synthesis?

A: This reaction is a valuable synthetic tool. For instance, it has been utilized in the synthesis of pheromones like (±)-exo- and (±)-endo-brevicomin, showcasing its applicability in constructing complex molecules. []

Q9: Has 3-chlorotetrahydrofuran been explored for its antiviral properties?

A: While 3-chlorotetrahydrofuran itself hasn't been extensively studied for antiviral activity, a derivative, 2-(3-chlorotetrahydrofuran-2-yl)-4-tosyl-5-(perfluoropropyl)-1,2,3-triazole (G29), has shown moderate activity against human adenovirus type 5 (HAdV-5). []

Q10: What is the mechanism of action of G29 against HAdV-5?

A: G29 appears to act through multiple mechanisms. It inhibits the formation of viral inclusion bodies, reduces the production of new virus particles, and helps normalize the cell cycle in infected cells, limiting viral replication. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate](/img/structure/B94125.png)

![4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid](/img/structure/B94132.png)